2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE
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Overview
Description
2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that features a benzimidazole core linked to a thienyl group and a hydroxypropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Hydroxypropylamino Group: The hydroxypropylamino group can be introduced via nucleophilic substitution reactions, where the benzimidazole intermediate reacts with 3-chloropropanol in the presence of a base.
Attachment of Thienyl Group: The final step involves coupling the benzimidazole derivative with a thienyl-containing reagent, such as 2-thiophenecarboxylic acid, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole and thienyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives.
Scientific Research Applications
2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The hydroxypropylamino group may enhance solubility and bioavailability, while the thienyl group can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Thienyl Derivatives: Compounds such as thiophene and its derivatives, which are used in organic electronics and pharmaceuticals.
Uniqueness
2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE is unique due to its combination of a benzimidazole core with a thienyl group and a hydroxypropylamino substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N3O2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C16H17N3O2S/c20-9-4-8-17-16-18-12-5-1-2-6-13(12)19(16)11-14(21)15-7-3-10-22-15/h1-3,5-7,10,20H,4,8-9,11H2,(H,17,18) |
InChI Key |
UIYDTFPGWFNLBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CS3)NCCCO |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CS3)NCCCO |
Origin of Product |
United States |
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